

Application Notes and Protocols: Triethylmethylammonium Methyl Carbonate as a Dual Solvent-Catalyst

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Compound of Interest

Compound Name: *Triethylmethylammonium methyl carbonate*

Cat. No.: *B050297*

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Introduction

Triethylmethylammonium methyl carbonate ([TEMA][MeCO₃]) is a quaternary ammonium salt that is gaining attention as a versatile and environmentally benign catalyst. As an ionic liquid, it possesses unique properties such as low volatility, high thermal stability, and tunable solvency, which allow it to function not only as a catalyst but also as a solvent medium in various organic transformations.^[1] This dual solvent-catalyst role is particularly valuable in green chemistry applications, aiming to reduce or eliminate the use of volatile organic solvents.

These application notes provide an overview of the catalytic applications of **triethylmethylammonium methyl carbonate**, with a focus on transesterification and carbon dioxide (CO₂) fixation reactions. While direct, extensive studies on [TEMA][MeCO₃] as a solvent are limited, its efficacy in solvent-free catalytic systems suggests its potential in this dual capacity. The information presented is a compilation of data from studies on [TEMA][MeCO₃] and its close analogue, tetramethylammonium methyl carbonate, to provide a comprehensive guide for researchers.

Physicochemical Properties

Property	Value	Reference
CAS Number	113840-08-7	[1]
Molecular Formula	C9H21NO3	[1]
Molecular Weight	191.27 g/mol	[1]
Appearance	Typically supplied as a ~50% solution in methanol:water (2:3)	[1]
Refractive Index	n _{20/D} 1.407 (for the ~50% solution)	[1]

Key Applications

Triethylmethylammonium methyl carbonate is an effective metal-free catalyst for several important organic reactions. Its applications are particularly notable in processes that align with the principles of green chemistry.

Transesterification Reactions

Metal-free transesterification is a critical process in the synthesis of esters, including the production of biodiesel. Quaternary ammonium methyl carbonates, such as [TEMA][MeCO₃], have been shown to be effective catalysts for this reaction, capable of facilitating the conversion of various esters and alcohols.[2][3]

Catalytic Advantage: The catalytic activity stems from the in-situ generation of a highly reactive alkoxide species from the reaction of the methyl carbonate anion with an alcohol. This process avoids the use of sensitive and unstable ammonium alkoxides directly.[4] A key advantage of these catalysts is their tolerance to chelating substrates, such as amino alcohols and diols, which often deactivate conventional metal salt catalysts.[2][3]

Experimental Protocol: General Procedure for Transesterification

This protocol is based on analogous procedures using tetramethylammonium methyl carbonate and can be adapted for **triethylmethylammonium methyl carbonate**. [2][3][4]

Materials:

- Ester (e.g., methyl benzoate)
- Alcohol (e.g., benzyl alcohol)
- **Triethylmethylammonium methyl carbonate** solution
- Anhydrous toluene (or other suitable solvent, if not solvent-free)
- Molecular sieves (5Å, powdered)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate
- Soxhlet extractor (optional, for water removal)

Procedure:

- To a round-bottom flask, add the ester (1.0 mmol), the alcohol (1.2 mmol), and **triethylmethylammonium methyl carbonate** (0.05 mmol, 5 mol%).
- If the reaction is not solvent-free, add the desired solvent (e.g., toluene, 2 mL). For reactions sensitive to water, add powdered molecular sieves (100 mg) or set up a Soxhlet extractor with molecular sieves.
- Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate.
- Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously.
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).
- Upon completion, cool the reaction mixture to room temperature.
- If a solvent was used, remove it under reduced pressure.

- Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

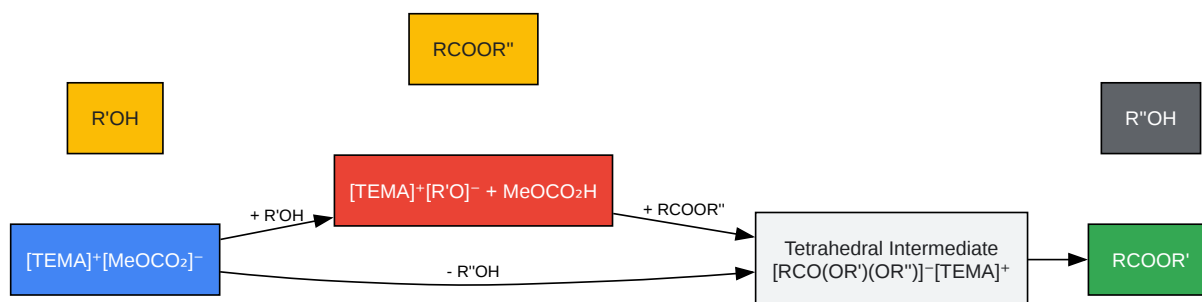
Catalyst Recycling: The ionic liquid catalyst can often be recovered and reused. After product isolation, the catalyst-containing residue can be washed with a non-polar solvent to remove any remaining organic impurities, dried under vacuum, and then reused for subsequent reactions.

Table 1: Transesterification of Various Esters with Alcohols Catalyzed by an Analogous Quaternary Ammonium Methyl Carbonate.

Data presented here is based on studies using tetramethylammonium methyl carbonate as a catalyst and is illustrative of the expected performance.^{[2][4]}

Entry	Ester	Alcohol	Temp (°C)	Time (h)	Yield (%)
1	Methyl Benzoate	Benzyl Alcohol	110	2	95
2	Ethyl Acetate	1-Phenylethanol	90	3	92
3	Vinyl Acetate	Geraniol	90	1	98
4	Dimethyl Adipate	2-Phenylethanol	110	4	88

Catalytic Cycle for Transesterification



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Caption: Catalytic cycle for transesterification.

CO₂ Fixation: Synthesis of Cyclic Carbonates

The cycloaddition of carbon dioxide to epoxides is a 100% atom-economical reaction that converts a greenhouse gas into valuable cyclic carbonates. These products are used as green solvents, electrolytes in lithium-ion batteries, and precursors for polymers.^[5] Quaternary ammonium salts are effective catalysts for this transformation, often in solvent-free conditions.^{[6][7]}

Catalytic Advantage: The catalyst system typically involves a synergistic effect between the quaternary ammonium cation, which acts as a Lewis acid to activate the epoxide, and a nucleophilic anion (halide or carbonate), which initiates the ring-opening of the epoxide.^[8] The reaction can often be performed under mild conditions of temperature and pressure.^[9]

Experimental Protocol: Synthesis of Cyclic Carbonates from Epoxides and CO₂

This protocol is a general representation based on procedures for similar catalytic systems.^[7]

Materials:

- Epoxide (e.g., propylene oxide, styrene oxide)
- **Triethylmethylammonium methyl carbonate**

- High-pressure stainless-steel autoclave with a magnetic stirrer
- Carbon dioxide (CO₂) source
- Heating mantle or oil bath

Procedure:

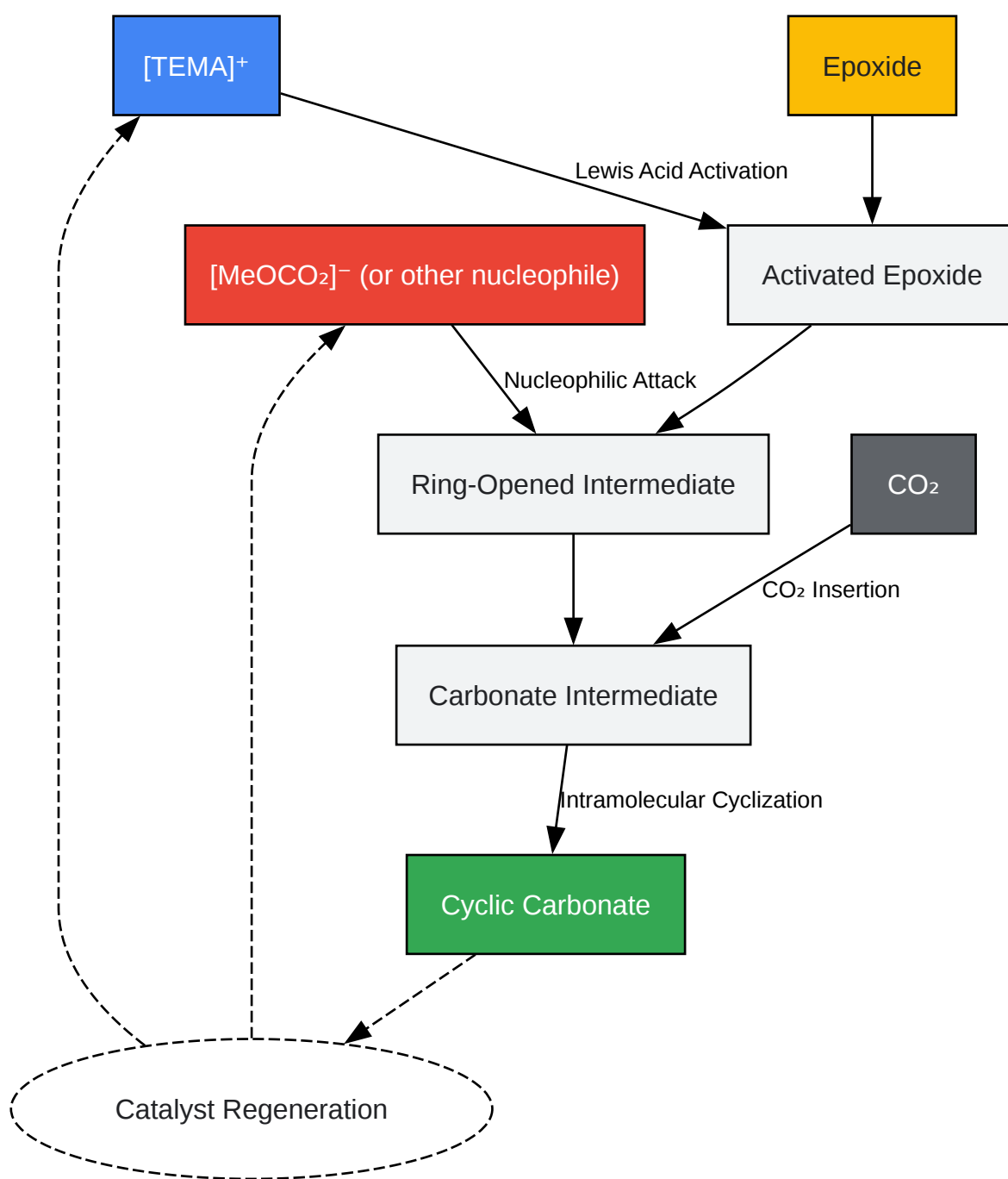
- Place the epoxide (10 mmol) and **triethylmethylammonium methyl carbonate** (0.1 mmol, 1 mol%) into the stainless-steel autoclave.
- Seal the autoclave and purge it with CO₂ three times to remove the air.
- Pressurize the autoclave with CO₂ to the desired pressure (e.g., 1-10 atm).
- Heat the autoclave to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
- Maintain the reaction conditions for the specified time (e.g., 2-24 hours).
- After the reaction is complete, cool the autoclave to room temperature in an ice bath and slowly vent the excess CO₂.
- The product can be analyzed directly by GC or NMR. If necessary, the product can be purified by distillation or column chromatography.

Table 2: Cycloaddition of CO₂ to Various Epoxides.

This table presents representative data for the synthesis of cyclic carbonates catalyzed by quaternary ammonium salts under solvent-free conditions, illustrating the potential scope for [TEMA][MeCO₃].[5][8]

Entry	Epoxide	Temp (°C)	Pressure (atm)	Time (h)	Conversion (%)	Selectivity (%)
1	Propylene Oxide	100	10	4	>99	>99
2	Styrene Oxide	80	1	8	98	>99
3	Epichlorohydrin	100	1	24	99	>99
4	1,2-Butylene Oxide	90	10	6	>99	>99
5	Cyclohexene Oxide	120	15	24	85	>99

Catalytic Cycle for CO₂ Cycloaddition



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Caption: General mechanism for CO₂ cycloaddition.

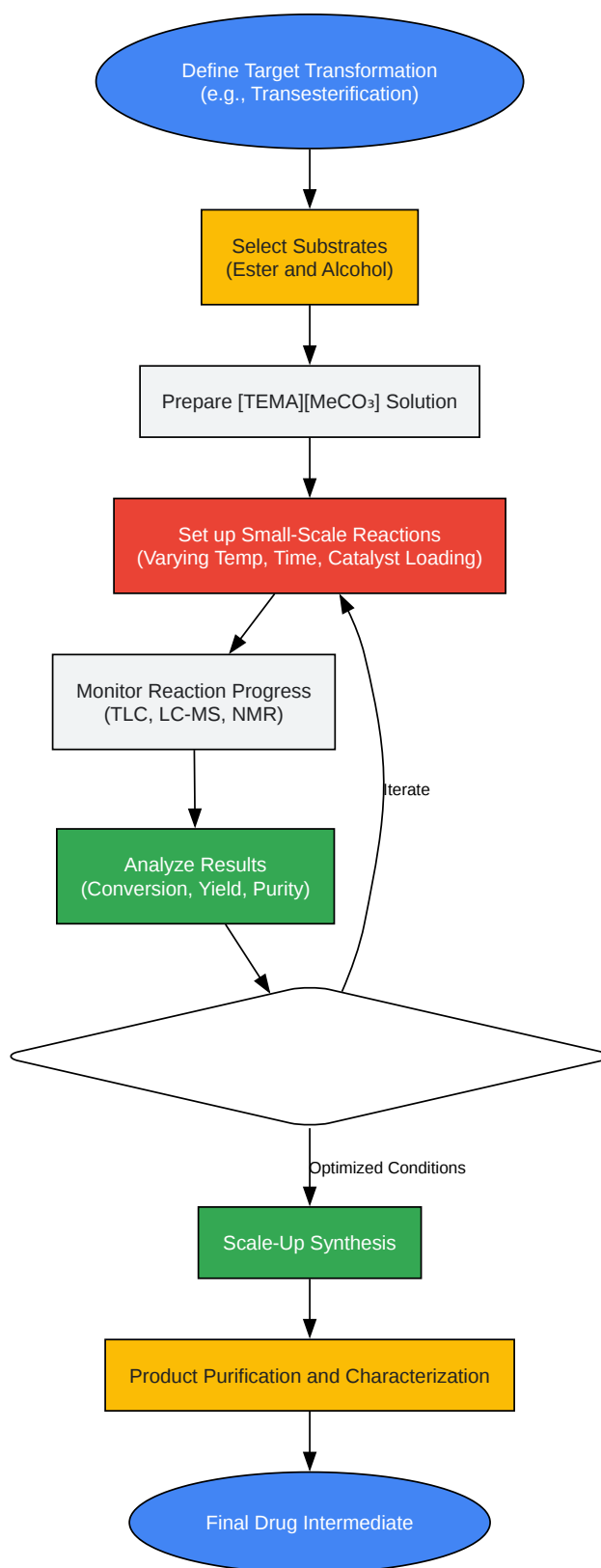
Applications in Drug Development

The core reactions catalyzed by **triethylmethylammonium methyl carbonate**, such as transesterification and the formation of carbonates, are fundamental in the synthesis of

pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

- **Ester Synthesis:** The ability to perform transesterification under mild, metal-free conditions is highly desirable in drug synthesis to avoid metal contamination of the final product. This is particularly relevant for late-stage functionalization of complex molecules.
- **Carbamate Synthesis:** Cyclic carbonates are precursors to carbamates, a common functional group in many drugs. The synthesis of cyclic carbonates via CO₂ fixation offers a green route to these important building blocks.

Experimental Workflow for Catalyst Screening in Drug Intermediate Synthesis



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Caption: Workflow for catalyst screening.

Conclusion

Triethylmethylammonium methyl carbonate is a promising catalyst for green and sustainable chemistry. Its ability to effectively catalyze key organic transformations such as transesterification and CO₂ cycloaddition, particularly under solvent-free conditions, highlights its potential as a dual solvent-catalyst system. While more research is needed to fully explore its capabilities as a solvent, the existing data on its catalytic performance, and that of its analogues, provides a strong foundation for its application in academic and industrial research, including in the development of pharmaceutical manufacturing processes. Researchers are encouraged to use the provided protocols as a starting point and to optimize conditions for their specific substrates and desired outcomes.

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